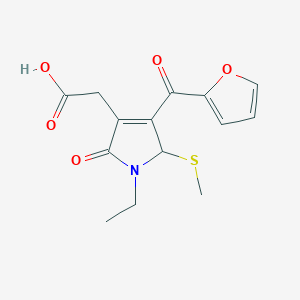

2-(1-Ethyl-4-(furan-2-carbonyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid

Description

This compound features a 2,5-dihydro-1H-pyrrol-3-yl core substituted with a 1-ethyl group, a furan-2-carbonyl moiety at position 4, a methylthio group at position 5, and an acetic acid side chain at position 2. Its structural complexity makes it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic scaffolds .

Properties

Molecular Formula |

C14H15NO5S |

|---|---|

Molecular Weight |

309.34 g/mol |

IUPAC Name |

2-[1-ethyl-3-(furan-2-carbonyl)-2-methylsulfanyl-5-oxo-2H-pyrrol-4-yl]acetic acid |

InChI |

InChI=1S/C14H15NO5S/c1-3-15-13(19)8(7-10(16)17)11(14(15)21-2)12(18)9-5-4-6-20-9/h4-6,14H,3,7H2,1-2H3,(H,16,17) |

InChI Key |

OXMNKSQQANGKEH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(C(=C(C1=O)CC(=O)O)C(=O)C2=CC=CO2)SC |

Origin of Product |

United States |

Biological Activity

The compound 2-(1-Ethyl-4-(furan-2-carbonyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid (CAS: 1269528-00-8) is a novel pyrrole derivative with potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry, focusing on its anticancer and antiviral activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 309.34 g/mol. The structure features a pyrrole ring substituted with furan and methylthio groups, which may influence its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound, particularly in the following areas:

-

Anticancer Activity

- The compound has been tested against various human cancer cell lines including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers. It demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

- In vitro assays indicated that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly, leading to cell cycle arrest at the G2/M phase .

-

Antiviral Activity

- Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against SARS-CoV-2. The activity was assessed using Vero and MDCK cells, showing low cytotoxicity with CC50 values exceeding 100 μM .

- The compound's mechanism appears to involve inhibition of viral replication, potentially through interaction with viral proteins .

Synthesis

The synthesis of this compound involves several steps:

- Formation of the pyrrole core through cyclization reactions.

- Introduction of the furan and methylthio substituents.

- Final acetic acid modification.

The detailed synthetic pathway can be referenced from various chemical literature sources .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, the compound was evaluated for its efficacy against HeLa cells. The results indicated an IC50 value of approximately 0.403 μM , showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antiviral Potential

A recent investigation into antiviral compounds identified structural analogs of this pyrrole derivative that showed promising activity against HCV NS5B polymerase, with EC50 values around 32.2 μM . This suggests that modifications to the core structure could enhance antiviral efficacy .

Comparative Analysis of Biological Activity

Scientific Research Applications

Recent studies have highlighted the following key areas of biological activity for this compound:

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Key findings include:

- Cell Lines Tested : Prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7).

- Mechanism of Action : Induction of apoptosis through activation of caspase pathways and disruption of microtubule assembly, leading to cell cycle arrest at the G2/M phase.

Case Study 1: Anticancer Efficacy

In a study published in Molecules, the compound was evaluated against HeLa cells, yielding an IC50 value of approximately 0.403 μM , indicating its potential as a lead compound for cancer therapy .

Antiviral Activity

Preliminary studies suggest that derivatives of this compound exhibit antiviral properties, particularly against SARS-CoV-2.

- Cell Lines Tested : Vero and MDCK cells.

- Results : Low cytotoxicity with CC50 values exceeding 100 μM; potential mechanism involves inhibition of viral replication through interaction with viral proteins.

Case Study 2: Antiviral Potential

A recent investigation identified structural analogs of this pyrrole derivative that showed promising activity against HCV NS5B polymerase, with EC50 values around 32.2 μM , suggesting modifications could enhance antiviral efficacy .

Synthesis Methodology

The synthesis of 2-(1-Ethyl-4-(furan-2-carbonyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid involves several key steps:

- Formation of the pyrrole core through cyclization reactions.

- Introduction of furan and methylthio substituents.

- Final modification to incorporate the acetic acid moiety.

This multi-step synthesis is documented in various chemical literature sources that detail specific reaction conditions and yields .

The following table summarizes the biological activities observed for this compound compared to established chemotherapeutics:

| Activity Type | Cell Line | IC50/EC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.403 μM | Apoptosis via caspase activation |

| Antiviral | HCV NS5B | 32.2 μM | Inhibition of viral replication |

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The acetic acid moiety can undergo esterification with alcohols under acidic or coupling agent-mediated conditions. For example:

-

Esterification : Reaction with methanol/HCl or coupling agents like DCC/DMAP yields the methyl ester derivative.

-

Hydrolysis : The ethyl ester group (if present in analogs) undergoes saponification under basic conditions (e.g., NaOH/EtOH) to regenerate the carboxylic acid .

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group is susceptible to nucleophilic displacement. For instance:

-

Thiol Exchange : Reacts with thiols (RSH) under basic conditions to form new thioether derivatives.

-

Demethylation : Treatment with strong nucleophiles (e.g., NaSEt) replaces -SMe with -SEt .

Oxidation Reactions

-

Methylthio to Sulfoxide/Sulfone : H<sub>2</sub>O<sub>2</sub>/AcOH or mCPBA oxidizes -SMe to -SOCH<sub>3</sub> or -SO<sub>2</sub>CH<sub>3</sub>.

-

Furan Ring Oxidation : Ozone or RuO<sub>4</sub> cleaves the furan ring to diketones .

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan undergoes Friedel-Crafts acylation or nitration:

-

Acylation : AlCl<sub>3</sub>-catalyzed reaction with acyl chlorides adds substituents at the C5 position .

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at C5 .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions as a diene:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, Δ | Oxabicyclic adduct | Reversible under heating . |

Tautomerism and Keto-Enol Reactivity

The 2-oxo-pyrrolidine core exhibits keto-enol tautomerism, enabling:

-

Enolate Formation : LDA or NaH generates enolates for alkylation/aldol reactions .

-

Metal Coordination : Binds to Zr<sup>4+</sup> or Al<sup>3+</sup> in catalytic systems .

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Enolate Alkylation | LDA, R-X, THF | Alkylated pyrrolidine | Requires anhydrous conditions . |

Decarboxylation

The acetic acid group undergoes thermal or photochemical decarboxylation:

Key Research Findings

-

Zr-Catalyzed Functionalization : ZrOCl<sub>2</sub>·8H<sub>2</sub>O facilitates Knoevenagel condensations and intramolecular cyclizations in related pyrrole systems, suggesting potential for modifying the acetic acid sidechain .

-

Regioselectivity in Acylation : Electrophilic substitutions on the pyrrole ring favor the C3 position due to steric and electronic effects from the furan-2-carbonyl group .

-

Biological Relevance : Analogous methylthio-pyrrole derivatives show bioactivity in medicinal chemistry, implying potential for targeted derivatization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, substituent effects, and inferred properties.

Table 1: Structural Comparison of Analogous Compounds

Key Observations

Core Structure Variations :

- The target compound’s 2,5-dihydro-1H-pyrrol-3-yl core is distinct from the pyrrolo[1,2-b]pyridazine in EP 4 374 877 A2 , which incorporates a fused pyridazine ring. This difference likely impacts rigidity and binding pocket compatibility.

- Compounds like 329314-75-2 share the dihydropyrrol core but lack the acetic acid side chain, reducing solubility in aqueous environments.

Substituent Effects: The furan-2-carbonyl group in the target compound may enhance interactions with aromatic residues in enzymes, similar to the trifluoromethyl-furan-3-yl group in EP 4 374 877 A2 , though the latter’s fluorine atoms could improve metabolic stability.

Functional Group Contributions :

- The acetic acid moiety in the target compound improves solubility compared to neutral analogs like 329314-75-2 , which features an acetamide group.

- The ethyl group at position 1 (target) provides steric bulk absent in 618074-36-5 , which uses a 3-methoxypropyl chain for flexibility.

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step functionalization of the pyrrol core, akin to methods described in EP 4 374 877 A2 (e.g., ester hydrolysis, amide coupling).

- Biological Activity: No direct pharmacological data are available in the provided evidence.

- Computational Predictions : Molecular docking studies (using tools validated by SHELX-refined crystallographic data ) could model interactions with targets like cyclooxygenase or cytochrome P450 enzymes.

Preparation Methods

Core Pyrrole Ring Formation via Paal-Knorr Synthesis

The Paal-Knorr reaction is a cornerstone for constructing the pyrrole nucleus. This method employs 1,4-diketones and amines under acid catalysis to form substituted pyrroles . For the target compound, the 1,4-diketone precursor 1 reacts with ethylamine to generate the 1-ethyl-2,5-dihydro-1H-pyrrol-3-yl scaffold 2 (Table 1).

Table 1: Paal-Knorr Reaction Conditions for Pyrrole Core Synthesis

Critical to this step is the use of acetic acid, which accelerates cyclization while avoiding furan formation . Subsequent oxidation of 2 with chromium trioxide in acetic acid introduces the 2-oxo group, yielding intermediate 3 .

Electrophilic Substitution for Methylthio and Furan-2-Carbonyl Groups

Electrophilic substitution at the pyrrole’s α-position (C-5) is favored due to resonance stabilization . The methylthio group is introduced via reaction with methyl disulfide in the presence of Lewis acids (e.g., AlCl₃), producing 4 (Scheme 1). Concurrently, the furan-2-carbonyl moiety is installed using a Friedel-Crafts acylation with furan-2-carbonyl chloride under solvent-free conditions at 250°C .

Scheme 1: Sequential Functionalization of Pyrrole Intermediate

-

Methylthiolation :

-

Acylation :

This sequence achieves a combined yield of 55–60%, with purification via column chromatography (SiO₂, ethyl acetate/hexane) .

Heterogeneous Catalytic Synthesis of the Acetic Acid Side Chain

A novel approach reported by RSC Advances involves coupling pyrrole derivatives with β-nitroacrylates under heterogeneous conditions . The pyrrole intermediate 5 reacts with ethyl β-nitroacrylate in the presence of a silica-supported catalyst, facilitating Michael addition and decarboxylation to form the acetic acid side chain (Table 2).

Table 2: Heterogeneous Reaction Parameters

This method eliminates homogeneous acid waste, aligning with green chemistry principles .

Multi-Step Synthesis via Acylation and Alkylation

Alternative routes employ sequential acylation and alkylation. Ethyl oxalyl chloride reacts with the pyrrole nitrogen to form an intermediate glyoxylate ester, which is hydrolyzed to the acetic acid group . Simultaneously, ethylation at N-1 is achieved using ethyl bromide and K₂CO₃ in DMF (Scheme 2).

Scheme 2: Late-Stage Functionalization

-

N-Ethylation :

-

Glyoxylation :

-

Hydrolysis :

This pathway offers modularity but requires stringent control over reaction order to prevent side reactions .

Analytical Characterization and Challenges

Successful synthesis is confirmed via NMR, IR, and MS. Key spectral data include:

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, SCH₃), 4.25 (q, J = 7.2 Hz, 2H, NCH₂) .

Challenges include regioselectivity in acylation and competing furan formation during Paal-Knorr cyclization . Future research should explore enzymatic catalysis and flow chemistry to improve yields.

Q & A

Q. What synthetic methodologies are reported for preparing 2-(1-Ethyl-4-(furan-2-carbonyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid?

The compound is synthesized via multi-step protocols involving:

- Stepwise functionalization of pyrrolidine derivatives : Starting from ethyl ester precursors (e.g., (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride), followed by condensation with aldehydes (e.g., 2,3-difluorobenzaldehyde) and subsequent acylations or thiolation .

- Reflux in acetic acid with sodium acetate : A common method for cyclization or condensation reactions, as seen in analogous syntheses of thiazolidinone-pyrrole hybrids .

- Key intermediates : Ethyl esters, furan-2-carbonyl chlorides, and methylthio-containing reagents are critical for introducing substituents .

Q. How is the compound structurally characterized in academic studies?

- X-ray crystallography : Resolves stereochemistry and confirms substituent positioning, as demonstrated in ethyl pyrrole-carboxylate derivatives .

- Spectroscopy :

- HPLC/UV-Vis : Monitors purity and quantifies yields in multi-step syntheses .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding reactivity and electronic properties?

- Reaction mechanism elucidation : DFT calculations map energy barriers for key steps, such as cyclization or nucleophilic attacks, by analyzing frontier molecular orbitals (FMOs) and charge distribution .

- Electronic property prediction : HOMO-LUMO gaps quantify electrophilicity, particularly relevant for the furan-2-carbonyl and methylthio groups, which influence redox behavior .

- Synergy with experiment : Computational screening narrows optimal reaction conditions (e.g., solvent polarity, temperature) before lab validation, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in regioselectivity during derivatization?

- Steric vs. electronic control : The methylthio group’s steric bulk may direct electrophilic substitution to the furan ring’s 5-position, while computational modeling identifies transition-state preferences .

- Experimental validation : Competitive reactions with isotopic labeling (e.g., -tags) or kinetic studies clarify dominant pathways .

- Case study : In analogous pyrrolidine derivatives, substituent positioning (e.g., ethyl vs. methyl groups) alters reaction outcomes, requiring iterative optimization .

Q. How can reaction yields be improved in multi-step syntheses?

Q. What role do the methylthio and furan-2-carbonyl groups play in biological or catalytic activity?

- Methylthio : Enhances lipophilicity and metal-binding capacity, potentially relevant for enzyme inhibition or chelation-driven catalysis .

- Furan-2-carbonyl : Participates in π-π stacking or hydrogen bonding, as observed in structurally similar compounds with receptor-binding activity .

- Structure-activity relationship (SAR) : Systematic substitution (e.g., replacing methylthio with sulfoxide) and activity assays (e.g., enzyme kinetics) clarify functional group contributions .

Q. How are stability and degradation profiles assessed under experimental conditions?

- Accelerated stability studies : Exposure to heat, light, or humidity (e.g., 40°C/75% RH for 4 weeks) identifies decomposition pathways .

- Analytical monitoring : HPLC tracks degradation products (e.g., hydrolysis of the oxo-pyrrolidine ring) .

- Computational predictions : QSPR models estimate shelf-life based on molecular descriptors like logP and polar surface area .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.